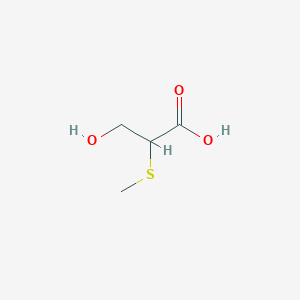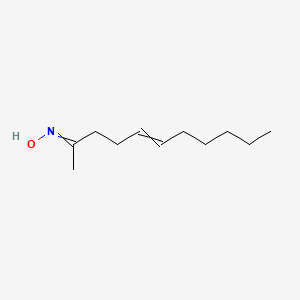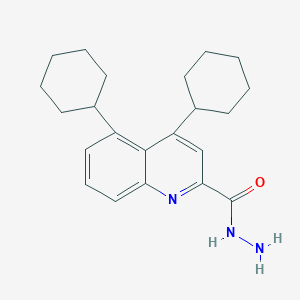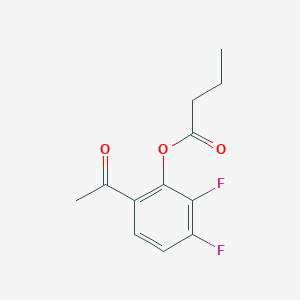
6-Acetyl-2,3-difluorophenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,3-difluorophenyl butanoate is an organic compound with the molecular formula C12H12F2O3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with acetyl and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluorophenyl butanoate typically involves the esterification of 6-acetyl-2,3-difluorophenol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-2,3-difluorophenyl butanoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-acetyl-2,3-difluorobenzoic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-2,3-difluorophenyl butanoate.
Substitution: Formation of various substituted phenyl butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
6-Acetyl-2,3-difluorophenyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Acetyl-2,3-difluorophenyl butanoate involves its interaction with specific molecular targets. The acetyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Acetyl-2-fluorophenyl butanoate
- 6-Acetyl-3-fluorophenyl butanoate
- 6-Acetyl-2,3-dichlorophenyl butanoate
Uniqueness
6-Acetyl-2,3-difluorophenyl butanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The difluoro substitution pattern provides distinct electronic and steric properties compared to its mono-fluorinated or chlorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
816451-02-2 |
|---|---|
Formule moléculaire |
C12H12F2O3 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
(6-acetyl-2,3-difluorophenyl) butanoate |
InChI |
InChI=1S/C12H12F2O3/c1-3-4-10(16)17-12-8(7(2)15)5-6-9(13)11(12)14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BYHQVBBBHPSYHV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C=CC(=C1F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


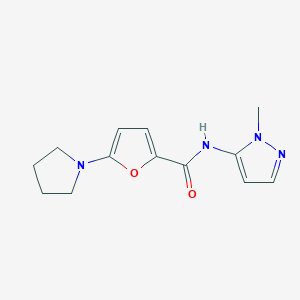
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
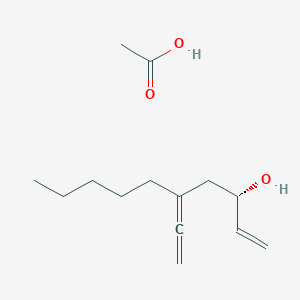
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
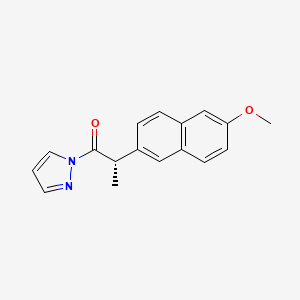
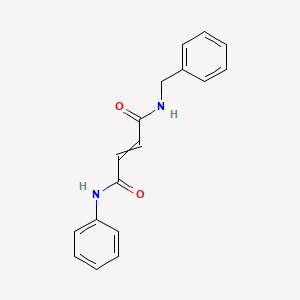
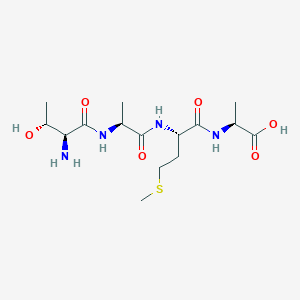
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
